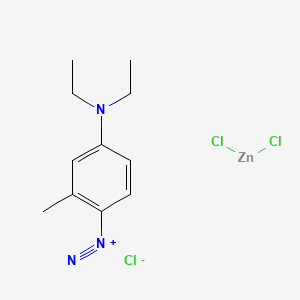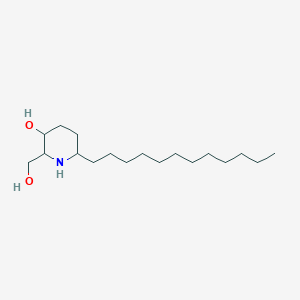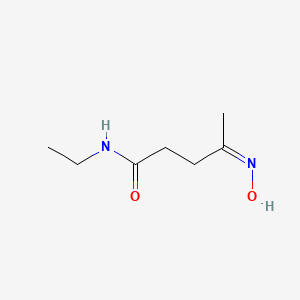
3-Butynyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butynyl benzoate: is an organic compound with the molecular formula C11H12O2 . It is an ester formed from benzoic acid and 3-butyn-1-ol. This compound is known for its unique structure, which includes both a benzoate group and a butynyl group, making it a subject of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 3-butynyl benzoate is through the esterification of benzoic acid with 3-butyn-1-ol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Butynyl benzoate can undergo oxidation reactions, particularly at the butynyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-butynyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or alcohols can replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoic acid and 3-butyn-1-one.
Reduction: 3-Butyn-1-ol.
Substitution: Corresponding amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Butynyl benzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine:
Drug Development: Researchers explore its potential as a building block for developing new drugs, especially those targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 3-butynyl benzoate exerts its effects largely depends on the type of reaction it undergoes. For instance, in ester hydrolysis, the compound is broken down by esterases into benzoic acid and 3-butyn-1-ol. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Oxidative Pathways: Involving enzymes like cytochrome P450 oxidases that facilitate oxidation reactions.
Comparación Con Compuestos Similares
3-Butenyl benzoate: Similar in structure but with a double bond instead of a triple bond in the butynyl group.
Benzyl benzoate: Lacks the butynyl group and is used primarily as a topical treatment for scabies and lice.
Uniqueness:
Triple Bond: The presence of a triple bond in the butynyl group makes 3-butynyl benzoate more reactive in certain chemical reactions compared to its analogs.
Versatility: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
but-3-ynyl benzoate |
InChI |
InChI=1S/C11H10O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 |
Clave InChI |
QVLFQIDGIUBVLT-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)

![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)
![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)


![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B12287860.png)



